3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
Description
3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol is a structurally complex molecule featuring a propane-1,2-diol backbone substituted with a brominated, methoxylated thiophene ring via a methylamino linkage. The thiophene moiety is substituted at the 4-position with bromine and the 5-position with methoxy, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
3-[(4-bromo-5-methoxythiophen-2-yl)methylamino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3S/c1-14-9-8(10)2-7(15-9)4-11-3-6(13)5-12/h2,6,11-13H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVUUGVJCPBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)CNCC(CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the bromination of 5-methoxythiophene-2-carboxaldehyde followed by reductive amination with 3-amino-1,2-propanediol.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The diol group can be oxidized to form carbonyl compounds.
Reduction: : The bromo group can be reduced to form a hydrogen atom.
Substitution: : The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of bromoalkanes.
Substitution: : Formation of azides or other substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study the effects of thiophene derivatives on biological systems, potentially leading to new drug discoveries.
Medicine
The compound may have potential medicinal applications, such as in the development of new therapeutic agents targeting specific diseases.
Industry
In the industry, it can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Diols
Target Compound vs. 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol ():
- Substituents: The target compound has a bromo-methoxythiophene group, whereas the analog features a pyrimidine-thio substituent.
- Molecular Weight: The target (calculated: ~316.19 g/mol) is heavier due to bromine vs. the pyrimidine analog (229.30 g/mol).
Bromo- and Methoxy-Substituted Derivatives
Target Compound vs. 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole ():
- Core Structure: The target is a diol, while the oxadiazole analog contains a heterocyclic ring.
- Bioactivity: The oxadiazole derivative exhibits antimicrobial activity ; the target’s diol group may modulate solubility and membrane penetration.
Propane-1,2-diol Backbone Variations
Target Compound vs. 3-(Naphthalen-2-yloxy)propane-1,2-diol ():
- Aromatic Substituents: The naphthalene analog lacks bromine/methoxy groups but shows 99.5% enantioselectivity in separations .
- Electronic Effects: The target’s bromine may enhance electrophilic reactivity compared to naphthalene’s π-system.
Target Compound vs. 3-(4-Methoxyphenoxy)propane-1,2-diol ():
- Substituent Position: Both have methoxy groups, but the target’s is on a thiophene vs. a phenyl ring.
- Physical State: The methoxyphenoxy analog is a solid at room temperature , whereas bromothiophene derivatives may exhibit different crystallinity.
Pharmacological Agents with Diol Moieties
Target Compound vs. CDK2 Inhibitors ():
- Functional Groups: CDK2 inhibitors feature purine or benzodiazepine substituents , while the target’s bromothiophene may offer unique kinase binding profiles.
- Bioactivity: The target’s diol could mimic adenosine triphosphate’s hydroxyl interactions in kinase inhibition.
Structural and Functional Comparison Table
Key Findings and Implications
- Electronic Effects: The target’s bromine and methoxy groups likely increase lipophilicity and steric hindrance compared to non-halogenated analogs, impacting binding interactions.
- Biological Relevance: Thiophene and diol motifs are common in antimicrobial and kinase-targeting agents, suggesting the target may share these activities .
Biological Activity
3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol (CAS No. 1803610-93-6) is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes available research findings related to its biological activity, including case studies and relevant data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C9H14BrNO3S
- Molecular Weight : 292.18 g/mol
The presence of the bromine atom and methoxy group on the thiophene ring contributes to its biological properties, particularly in modulating various biochemical pathways.
Anticancer Activity
The anticancer efficacy of related compounds has been documented extensively. For example, thienoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and leukemia . The mechanism often involves DNA intercalation and modulation of apoptotic pathways. Given the structural similarities, it is plausible that this compound may exhibit similar anticancer properties.
Case Studies
Case Study 1: In Vitro Analysis
In a study exploring the anti-inflammatory properties of structurally related compounds, researchers utilized lipopolysaccharide (LPS)-activated RAW264.7 macrophages to assess NO production. Compounds demonstrated a dose-dependent inhibition of NO synthesis, suggesting potential for therapeutic applications in inflammatory diseases .
Case Study 2: In Vivo Models
In vivo models involving dextran sodium sulfate (DSS)-induced colitis showed significant reduction in inflammatory markers when treated with similar thiophene derivatives. These findings highlight the compound's potential role in managing inflammatory bowel diseases .
Data Summary
The following table summarizes key findings from related studies:
| Activity | Compound | Model | Effect Observed |
|---|---|---|---|
| Anti-inflammatory | Militarin Derivative | LPS-treated macrophages | Inhibition of NO and PGE2 production |
| Anticancer | Thienoquinoline Derivative | B16 Murine Melanoma | Significant tumor growth inhibition |
| Anti-inflammatory | Thienoquinoline Derivative | DSS-induced Colitis | Reduction in inflammatory markers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
